[4,4'-Bipyridin]-3-amine
Overview
Description
[4,4’-Bipyridin]-3-amine is an organic compound that belongs to the family of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Mechanism of Action
Target of Action
It is known that 4,4’-bipyridine derivatives have been employed in numerous applications, exploiting their redox activity and electrochromic aptitude . Two important classes of 4,4’-bipyridine-based products are viologens (i.e., N,N’-disubstituted derivatives) and monoquats (i.e., monosubstituted 4,4’-bipyridine derivatives) .
Mode of Action
In general, the mode of action of a compound refers to the functional or anatomical changes at a cellular level induced by exposure to a substance . The mechanism of action includes specific targets or pathways modulated by the compound .
Biochemical Pathways
It is known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Pharmacokinetics
The pharmacokinetics of [4,4’-Bipyridin]-3-amine, which refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
It is known that cellular response to environmental factors often follows the basic pattern of the ‘cellular stress response’ consisting of macromolecular damage to proteins, lipids, and dna; cell cycle arrest; molecular repair; and cell death when damage becomes too extensive to repair .
Action Environment
Environmental factors often influence the action, efficacy, and stability of a compound . These factors can lead to genetic damage that causes disease and can also often interact with genes, leading to a complex interplay between genes and environment, that underlie the risk and development of disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridin]-3-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridin]-3-amine, often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative methods such as electrochemical synthesis are being explored to reduce the environmental impact of the production process .
Types of Reactions:
Oxidation: [4,4’-Bipyridin]-3-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert [4,4’-Bipyridin]-3-amine to its reduced forms using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups. Typical reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine compounds with various functional groups.
Scientific Research Applications
Chemistry: [4,4’-Bipyridin]-3-amine is used as a ligand in coordination chemistry.
Biology: In biological research, bipyridine derivatives are investigated for their potential as therapeutic agents. They can interact with biological molecules and have shown promise in the development of drugs targeting specific enzymes and receptors .
Medicine: The compound’s ability to form stable complexes with metals makes it a candidate for use in medical imaging and diagnostic applications. Additionally, its derivatives are explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, [4,4’-Bipyridin]-3-amine is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its coordination properties are exploited in the development of sensors and electronic devices .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.
3,3’-Bipyridine: Used in the synthesis of pharmaceuticals and as a ligand in metal complexes.
4,4’-Bipyridine: Commonly used in the production of herbicides and as a building block for supramolecular chemistry.
Uniqueness: [4,4’-Bipyridin]-3-amine is unique due to the presence of an amine group at the 3-position, which enhances its reactivity and allows for the formation of a wide range of derivatives. This functional group also provides additional sites for coordination with metal ions, making it a versatile ligand in various applications .
Properties
IUPAC Name |
4-pyridin-4-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAXPGZWSYZUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545582 | |
Record name | [4,4'-Bipyridin]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-43-0 | |
Record name | [4,4′-Bipyridin]-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52311-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4,4'-Bipyridin]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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